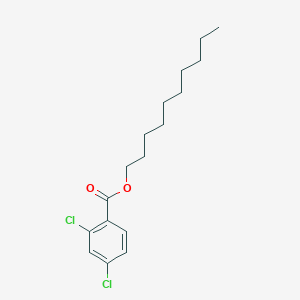

Decyl 2,4-dichlorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decyl 2,4-dichlorobenzoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol with 2,4-dichlorobenzoic acid

准备方法

合成路线和反应条件: 癸基2,4-二氯苯甲酸酯的合成通常涉及癸醇和2,4-二氯苯甲酸之间的酯化反应。该反应通常由酸性催化剂催化,例如硫酸或对甲苯磺酸。反应条件通常包括在回流条件下加热反应物以促进酯化过程。

工业生产方法: 在工业生产中,癸基2,4-二氯苯甲酸酯的生产可能涉及连续流动反应器以优化反应效率和产率。采用先进的纯化技术,如蒸馏和重结晶,确保最终产品的纯度。

化学反应分析

反应类型: 癸基2,4-二氯苯甲酸酯可以发生各种化学反应,包括:

水解: 酯键可以在强酸或碱的存在下水解,生成癸醇和2,4-二氯苯甲酸。

还原: 该化合物可以被还原以形成相应的醇和羧酸。

取代: 苯环中的氯原子可以发生亲核取代反应。

常用试剂和条件:

水解: 强酸(例如盐酸)或碱(例如氢氧化钠)在回流条件下。

还原: 还原剂,例如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。

取代: 亲核试剂,例如胺或硫醇,在合适的溶剂存在下。

主要生成物:

水解: 癸醇和2,4-二氯苯甲酸。

还原: 癸醇和2,4-二氯苯甲酸。

取代: 根据所用亲核试剂的不同,各种取代衍生物。

科学研究应用

化学: 癸基2,4-二氯苯甲酸酯被用作合成其他有机化合物的中间体。其独特的结构使其成为制备更复杂分子的宝贵原料。

生物学: 在生物学研究中,癸基2,4-二氯苯甲酸酯被用于研究酯类化合物对细胞过程的影响。它还可以作为研究氯化酯代谢和降解的模型化合物。

工业: 在工业领域,癸基2,4-二氯苯甲酸酯被用作增塑剂和稳定剂,用于聚合物的生产。其化学稳定性和与各种材料的相容性使其适用于涂料、粘合剂和密封剂。

作用机制

癸基2,4-二氯苯甲酸酯的作用机制涉及其与细胞膜和酶的相互作用。酯键可以被酯酶水解,释放癸醇和2,4-二氯苯甲酸。这些代谢物随后可以与各种分子靶标相互作用,包括参与代谢途径的酶。苯环中的氯原子也可能通过影响分子的电子密度和反应性而影响该化合物的生物活性。

相似化合物的比较

类似化合物:

2,4-二氯苯甲酸: 癸基2,4-二氯苯甲酸酯的合成前体,以其在染料、杀真菌剂和药物的生产中使用而闻名。

癸基苯甲酸酯: 由癸醇和苯甲酸形成的酯,用作增塑剂和香料成分。

2,4-二氯苯甲酰氯: 一种反应性中间体,用于合成各种有机化合物。

独特性: 癸基2,4-二氯苯甲酸酯的独特之处在于它同时具有长烷基链(癸醇)和氯化芳香环(2,4-二氯苯甲酸)。这种组合赋予其独特的理化性质,例如更高的疏水性和化学稳定性,使其适用于各个领域的特殊应用。

生物活性

Decyl 2,4-dichlorobenzoate is an ester derived from 2,4-dichlorobenzoic acid and decanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article discusses its biological activity, including antibacterial properties, metabolic roles, and implications for environmental science.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{12}Cl_2O_2

- Molecular Weight : 263.14 g/mol

- CAS Number : 1654-86-0

This compound is characterized by a benzoate structure with two chlorine substituents at the 2 and 4 positions, which significantly influences its reactivity and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria such as Bacteroides fragilis and Bacteroides thetaiotaomicron . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteroides fragilis | 32 µg/mL |

| Bacteroides thetaiotaomicron | 16 µg/mL |

Metabolic Role

This compound serves as a bacterial metabolite. Its role in microbial metabolism has been studied, particularly in relation to its degradation pathways. The compound is known to be metabolized by certain soil bacteria that possess plasmids coding for catabolic enzymes capable of degrading chlorinated compounds . This highlights its potential use in bioremediation efforts to mitigate chlorinated pollutants in the environment.

Case Studies

- Bioremediation of Chlorinated Compounds

-

Antimicrobial Screening

- In a screening for novel antimicrobial agents, this compound was identified as a promising candidate due to its significant inhibitory effects on various bacterial strains. The compound's efficacy was compared against standard antibiotics, showing comparable or superior activity against resistant strains .

Environmental Impact

The use of this compound in agricultural practices raises concerns regarding its environmental persistence and potential toxicity to non-target organisms. Studies have indicated that while it can effectively control certain pests and pathogens, its residual effects may disrupt soil microbial communities . Therefore, understanding its degradation pathways is crucial for assessing its long-term ecological impact.

属性

CAS 编号 |

820238-90-2 |

|---|---|

分子式 |

C17H24Cl2O2 |

分子量 |

331.3 g/mol |

IUPAC 名称 |

decyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C17H24Cl2O2/c1-2-3-4-5-6-7-8-9-12-21-17(20)15-11-10-14(18)13-16(15)19/h10-11,13H,2-9,12H2,1H3 |

InChI 键 |

LHJOWYGQPKFIIH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。